![molecular formula C12H15N3O4S B12641086 3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 24627-11-0](/img/structure/B12641086.png)
3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 85421 is a compound that has garnered attention in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in medicinal chemistry.
Preparation Methods
The synthesis of NSC 85421 involves several steps, typically starting with the selection of appropriate starting materials. The synthetic routes often include reactions such as condensation, cyclization, and functional group modifications. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of NSC 85421.
Chemical Reactions Analysis
NSC 85421 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 85421 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 85421 involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 85421 is used.
Comparison with Similar Compounds
NSC 85421 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Known for its role as a topoisomerase I inhibitor.
NSC 725776: Another topoisomerase I inhibitor with different genomic targeting.
NSC 724998: Known for its stability and prolonged drug action.
NSC 85421 stands out due to its specific chemical structure and the unique properties it imparts in various applications.
Properties
CAS No. |
24627-11-0 |
|---|---|
Molecular Formula |
C12H15N3O4S |
Molecular Weight |
297.33 g/mol |
IUPAC Name |
3-(cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C12H15N3O4S/c1-9-2-4-10(5-3-9)20(18,19)15-11(12(16)17)8-14-7-6-13/h2-5,11,14-15H,7-8H2,1H3,(H,16,17) |
InChI Key |
DRZBOPFUQVYGBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CNCC#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


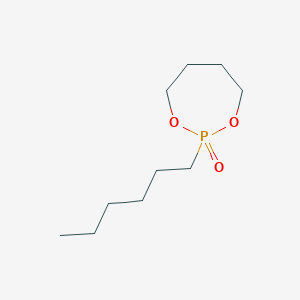
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)
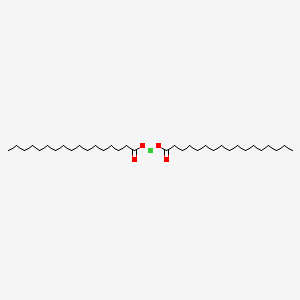
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
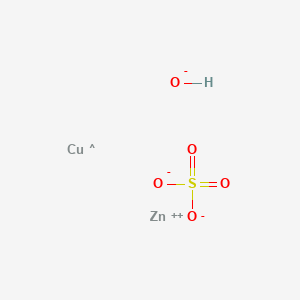
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
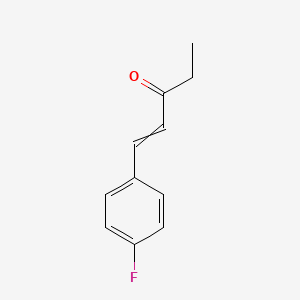
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)
![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
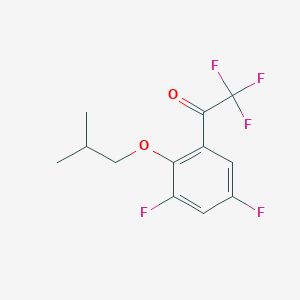
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
